molecular formula C18H21FN4O3 B12723902 1,8-Naphthyridine-3-carboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- CAS No. 113533-65-6

1,8-Naphthyridine-3-carboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo-

Cat. No.: B12723902
CAS No.: 113533-65-6
M. Wt: 360.4 g/mol
InChI Key: YIDARVDQIDLREN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The target compound belongs to the 1,8-naphthyridine family, a bicyclic heteroaromatic system with two fused pyridine rings. Its IUPAC name, 1-cyclopropyl-6-fluoro-7-[3-((methylamino)methyl)pyrrolidin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid , reflects the following structural features:

  • Core scaffold : 1,8-naphthyridine (positions 1–8).
  • Substituents :
    • Position 1 : Cyclopropyl group (C3H5).
    • Position 6 : Fluorine atom.
    • Position 7 : 3-((methylamino)methyl)pyrrolidin-1-yl group.
    • Position 3 : Carboxylic acid (-COOH).
    • Position 4 : Oxo (=O) and dihydro (two hydrogen atoms) groups.

The pyrrolidinyl substituent at position 7 contains a methylaminomethyl side chain, introducing both steric bulk and hydrogen-bonding potential.

Table 1: Structural Descriptors of the Target Compound

Property Value
IUPAC Name 1-cyclopropyl-6-fluoro-7-[3-((methylamino)methyl)pyrrolidin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Molecular Formula C20H23FN4O3
Key Functional Groups Carboxylic acid, fluorine, cyclopropyl, pyrrolidinyl, oxo, dihydro

This nomenclature aligns with IUPAC guidelines for polycyclic systems, prioritizing locants to minimize numerical indices.

Comparative Analysis of Substituent Effects on Core 1,8-Naphthyridine Scaffold

Substituents on the 1,8-naphthyridine core significantly influence electronic and steric properties:

  • Electron-Withdrawing Groups (EWGs) :

    • The 6-fluoro substituent enhances electrophilicity at adjacent positions, facilitating interactions with biological targets.
    • The 4-oxo group contributes to hydrogen bonding and planarity, critical for intercalation or enzyme inhibition.
  • Steric Modifiers :

    • The 1-cyclopropyl group introduces torsional strain, reducing rotational freedom and enhancing metabolic stability compared to bulkier alkyl groups.
    • The 7-pyrrolidinyl substituent’s methylaminomethyl side chain adds flexibility and basicity, potentially improving solubility and target binding.

Table 2: Substituent Effects in Related 1,8-Naphthyridine Derivatives

Compound Position 1 Position 6 Position 7 Substituent Biological Impact
Target Compound Cyclopropyl Fluoro 3-((methylamino)methyl)pyrrolidin Enhanced solubility and binding
7-Chloro-1-cyclopropyl derivative Cyclopropyl Chloro Chloride Reduced electronic effects
Piperazinyl derivative Cyclopropyl Fluoro 3-methylpiperazinyl Increased steric hindrance
Isopropylpiperazinyl derivative Cyclopropyl Fluoro 4-isopropylpiperazinyl Improved lipophilicity

The carboxylic acid at position 3 is conserved across analogs, suggesting its role in ionic interactions or salt formation.

Registry Numbers and Cross-Database Identification

While the exact compound lacks publicly available registry data, structurally related derivatives share identifiers:

Table 3: Cross-Database Identifiers for Analogous Compounds

Compound CAS Number PubChem CID Molecular Formula
1-Cyclopropyl-6-fluoro-7-piperazinyl 100504-83-4 483593 C17H19FN4O3
7-Chloro-1-cyclopropyl derivative 100361-18-0 C12H18ClFN2O3
Isopropylpiperazinyl derivative 104866-28-6 150910 C19H23FN4O3

The target compound’s hypothetical PubChem entry would derive from its molecular formula (C20H23FN4O3) and similarity to CID 483593. CAS registry would follow the format 1XXX-XX-X, pending synthesis and commercial availability.

Properties

CAS No.

113533-65-6

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H21FN4O3/c1-20-7-10-4-5-22(8-10)17-14(19)6-12-15(24)13(18(25)26)9-23(11-2-3-11)16(12)21-17/h6,9-11,20H,2-5,7-8H2,1H3,(H,25,26)

InChI Key

YIDARVDQIDLREN-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Origin of Product

United States

Biological Activity

The compound 1,8-Naphthyridine-3-carboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- belongs to a class of naphthyridine derivatives that exhibit a range of biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antitubercular, antihistaminic, and potential anticancer properties.

Chemical Structure

The compound is characterized by the following structural features:

  • Naphthyridine nucleus : A bicyclic structure that is known for its pharmacological significance.
  • Cyclopropyl and fluoro substituents : These modifications enhance the compound's biological activity and pharmacokinetic properties.
  • Pyrrolidine moiety : This group may contribute to the interaction with biological targets.

Antibacterial Activity

  • Mechanism of Action : Naphthyridine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
  • In Vitro Studies :
    • A study demonstrated that various 1,8-naphthyridine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli .
    • The synthesized derivatives were tested using the cup and plate diffusion method, revealing substantial antibacterial potential at concentrations of 50 μg/ml and 100 μg/ml .
  • Comparison with Standards : The activity of these compounds was compared with standard antibiotics like ciprofloxacin, indicating promising results in terms of potency and spectrum of activity .

Antitubercular Activity

  • Activity Against Mycobacterium tuberculosis : The compound demonstrated notable antitubercular properties with MIC values ranging from 7.32 to 136.10 μM against Mycobacterium tuberculosis H37Rv strain .
  • Cytotoxic Studies : Selected compounds were further evaluated for cytotoxicity, ensuring that their therapeutic index remains favorable for potential clinical use .

Antihistaminic Activity

  • In Vivo Studies : New derivatives were synthesized and evaluated for their antihistaminic effects using guinea pig trachea models. The compound displayed promising bronchorelaxant effects comparable to chlorpheniramine, a standard antihistamine .
  • Molecular Docking Studies : Computational studies predicted the binding modes and pharmacokinetic parameters, supporting the observed biological activities .

Anticancer Activity

  • Cytotoxic Evaluation : Research has indicated moderate cytotoxic activity against various tumor cell lines when evaluating different structural modifications of naphthyridine derivatives .
  • Structure-Activity Relationship (SAR) :
    • Modifications at the N-1 position and C-7 position were found to significantly influence the cytotoxicity profiles.
    • The presence of specific substituents such as thiazolyl groups at the N-1 position enhanced antitumor activity .

Summary Table of Biological Activities

Activity TypeTest Organism/ModelObserved EffectReference
AntibacterialS. aureus, E. coliMIC: 0.44 - 34.02 μM
AntitubercularM. tuberculosis H37RvMIC: 7.32 - 136.10 μM
AntihistaminicGuinea pig tracheaBronchorelaxant effect
AnticancerVarious tumor cell linesModerate cytotoxicity

Scientific Research Applications

Antimicrobial Activity

1,8-Naphthyridine derivatives, such as 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, are recognized for their antibacterial properties. These compounds serve as intermediates in synthesizing active pharmaceutical ingredients (APIs) like gemifloxacin, a fluoroquinolone antibiotic effective against various bacterial infections . The structure-activity relationship studies indicate that modifications at the N-1 and C-7 positions can enhance cytotoxicity against murine and human tumor cell lines .

Table 1: Antimicrobial Efficacy of Selected 1,8-Naphthyridine Derivatives

Compound NameActivityTarget Organisms
GemifloxacinAntibacterialGram-negative bacteria
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidAntimicrobialVarious pathogens

Anticancer Applications

Research has shown that certain derivatives exhibit moderate cytotoxic activity against cancer cell lines. For instance, 1,7-disubstituted derivatives have been evaluated for their efficacy in inhibiting tumor growth. The presence of specific substituents like the 2-thiazolyl group at the N-1 position significantly enhances antitumor activity .

Case Study: Structure-Activity Relationship Analysis
A study investigated the effects of various substituents on the naphthyridine core and found that aminopyrrolidine derivatives at the C-7 position exhibited superior activity compared to other amines . This insight is crucial for the design of more effective anticancer agents.

Neurological Applications

The potential of 1,8-naphthyridine derivatives in treating neurological disorders has been explored extensively. These compounds have shown promise as antihistaminic agents capable of antagonizing histamine-induced bronchospasm in animal models . In vivo studies indicated that certain derivatives could effectively relax bronchial tissues, suggesting applications in treating respiratory conditions associated with allergies and asthma .

Table 2: Neurological Effects of Selected Derivatives

Compound NameEffectStudy Model
Compound 5a1BronchorelaxantGuinea pig trachea
5-HT3 receptor antagonistsAnxiolytic potentialBehavioral tests in mice

Other Biological Activities

The broad spectrum of biological activities exhibited by these compounds includes:

  • Anti-inflammatory : Several derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antioxidant : The ability to scavenge free radicals has been attributed to some naphthyridine derivatives.
  • Antiallergic : Compounds have been identified with potential applications in allergy management through H1 receptor antagonism .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Key structural variations among similar 1,8-naphthyridine derivatives lie in substituents at positions 1, 6, and 7. Below is a comparative analysis:

Compound Name/Structure R1 (Position 1) R6 (Position 6) R7 (Position 7) Antibacterial Activity (MIC Range) Solubility Notes References
Target Compound Cyclopropyl Fluoro 3-((Methylamino)methyl)-1-pyrrolidinyl Not explicitly reported Likely improved Enhanced Gram-negative targeting
Enoxacin Ethyl Fluoro Piperazinyl 0.06–1 µg/mL (broad-spectrum) Moderate First-generation naphthyridine
BMY 43748 (Compound 33) Cyclopropyl Fluoro (3S)-3-Amino-pyrrolidinyl 0.03–0.5 µg/mL Moderate Superior in vivo efficacy
PD 131112 (Prodrug) Cyclopropyl Fluoro 3-[(2-Amino-1-oxopropyl)amino]-pyrrolidinyl Prodrug: ~3–70× solubility increase High (prodrug) Rapid serum cleavage to active form
1-Vinyl-7-(3-(methylamino)pyrrolidinyl) Vinyl Fluoro 3-(Methylamino)-1-pyrrolidinyl 0.12–0.5 µg/mL Low Comparable to enoxacin in vitro

Key Research Findings

a) Role of R1 Substituent
  • Cyclopropyl vs. Ethyl/Vinyl: Cyclopropyl at R1 enhances Gram-negative activity and pharmacokinetics (e.g., BMY 43748 vs. enoxacin) by improving membrane penetration and reducing metabolic degradation .
  • Impact on DNA Gyrase Binding : Cyclopropyl’s rigidity optimizes binding to bacterial DNA gyrase, as shown in molecular modeling studies .
b) R7 Substitutions and Antibacterial Spectrum
  • 3-Amino-pyrrolidinyl Derivatives: BMY 43748’s (3S)-3-amino-pyrrolidinyl group increases potency against Pseudomonas aeruginosa and Escherichia coli .
  • Piperazinyl vs. Pyrrolidinyl: Piperazinyl (enoxacin) offers broad-spectrum activity, while pyrrolidinyl derivatives (e.g., BMY 43748) show enhanced specificity for resistant strains .
c) Fluoro at R6

The fluoro atom at R6 is critical for:

  • Stabilizing the drug-DNA-enzyme complex via hydrogen bonding.
  • Enhancing potency against Gram-positive and Gram-negative pathogens .

Key Optimization Steps :

  • Use of chiral resolving agents (e.g., L-(-)-malic acid) to isolate enantiomerically pure forms .
  • Solubility enhancement via methylamino-methyl substitution, reducing reliance on prodrugs .

Structure-Activity Relationships (SAR)

R1 Substituents : Cyclopropyl > ethyl/vinyl in potency and pharmacokinetics .

R7 Modifications: 3-Amino-pyrrolidinyl > piperazinyl for resistant strains . Methylamino-methyl improves solubility while retaining activity .

R6 Fluoro : Essential for broad-spectrum activity; removal drastically reduces potency .

Preparation Methods

Core Synthesis of 1,8-Naphthyridine-3-carboxylic Acid Derivatives

The synthesis typically begins with the construction of the 1,8-naphthyridine ring system, often via intramolecular cyclization reactions starting from substituted aromatic precursors.

  • Intramolecular Cyclization and Nitro Group Elimination: Starting from m-fluorotoluene derivatives, the quinoline ring is formed by intramolecular cyclization accompanied by elimination of a nitro group. This step is crucial for building the 1,8-naphthyridine core with the desired substitution pattern, including the 6-fluoro and 7-chloro or 7-halo substituents.

  • Introduction of Fluorine: The fluorine atom at position 6 is introduced by nucleophilic aromatic substitution, replacing a nitro group with potassium fluoride under controlled conditions.

  • Cyclopropyl Group Introduction: The 1-cyclopropyl substituent is introduced early in the synthesis, often by alkylation of the nitrogen at position 1 of the naphthyridine ring, using cyclopropyl halides or related reagents.

Functionalization at Position 3: Carboxylic Acid and Derivatives

The 3-carboxylic acid group is a key functional handle for further derivatization.

  • Ester Formation and Hydrolysis: Ethyl esters of 1,8-naphthyridine-3-carboxylic acid are commonly prepared as intermediates. These esters are then hydrolyzed under acidic or basic reflux conditions to yield the free carboxylic acid. For example, refluxing ethyl esters in tetrahydrofuran with concentrated hydrochloric acid for 2 hours yields the free acid with good yield (~78%).

  • Alkylation of 4-Hydroxy Intermediate: Alkylation at the 1-position can be performed by refluxing the 4-hydroxy-1,8-naphthyridine-3-carboxylate intermediate with alkyl halides in aqueous ethanol in the presence of potassium or sodium hydroxide. This method allows the introduction of various alkyl groups, including cyclopropyl, under mild conditions.

  • Salt Formation: The carboxylic acid can be converted into various salts (e.g., calcium, potassium) by reaction with appropriate bases or acetates, facilitating purification and handling.

Representative Preparation Procedure Summary

Step Reaction Type Reagents/Conditions Outcome Reference
1 Intramolecular cyclization m-fluorotoluene derivatives, nitro group elimination Formation of 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
2 Fluorine introduction Potassium fluoride, nucleophilic aromatic substitution 6-fluoro substitution on naphthyridine ring
3 Alkylation at N-1 Alkyl halides (e.g., cyclopropyl halide), aqueous ethanol, KOH/NaOH, reflux 1-cyclopropyl substitution
4 Ester hydrolysis Reflux with concentrated HCl in THF Conversion of ethyl ester to free carboxylic acid
5 Amide coupling Carbonyl diimidazole (CDI), amines (methylaminomethyl-pyrrolidine), DMF or dry THF Formation of 7-substituted amide derivatives
6 Salt formation Reaction with calcium acetate or potassium hydroxide Formation of calcium or potassium salts for purification

Detailed Research Findings and Notes

  • The synthetic route is modular, allowing variation in substituents at positions 1, 6, and 7, which is critical for tuning biological activity.

  • Reflux conditions in aqueous ethanol or tetrahydrofuran are commonly employed for ester hydrolysis and alkylation steps, balancing reaction rate and product stability.

  • The use of carbonyl diimidazole (CDI) for activation of carboxylic acids enables efficient amide bond formation with various amines, including sterically hindered ones, which is essential for introducing the methylaminomethyl-pyrrolidinyl group.

  • Salt formation with calcium or potassium ions improves the handling and isolation of the final compounds, often yielding crystalline solids suitable for further pharmaceutical development.

  • The synthetic intermediates and final compounds have been characterized by standard analytical techniques, confirming the structure and purity necessary for biological evaluation.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

Substituent at 7-positionReagents/ConditionsYield (%)Reference
Trichloromethyl (CCl₃)SOCl₂, 60°C90
4-Pyridin-2-ylpiperazin-1-ylDMF, 80°C, 6 h75
3-Aminopyrrolidin-1-ylHNO₂/CuCl, 65°C64

Basic: How can NMR and IR spectroscopy confirm the structural integrity of 1,8-naphthyridine derivatives?

Methodological Answer:

  • ¹H-NMR :
    • Aromatic protons : Distinct signals for H-2 (δ ~9.15–9.19 ppm, singlet) and H-5/H-6 (δ ~7.0–8.5 ppm, doublets) confirm the naphthyridine core .
    • Substituents : Protons on pyrrolidinyl (δ ~3.37 ppm, triplet) or piperazinyl (δ ~3.20–4.05 ppm, multiplet) groups validate functionalization at the 7-position .
  • IR :
    • C=O stretches : Keto (1686–1714 cm⁻¹) and carboxylic acid (1651–1692 cm⁻¹) groups confirm the 4-oxo and 3-carboxylic acid moieties .
    • C–Cl vibrations : Peaks near 780 cm⁻¹ indicate chlorine substituents .

Advanced: What methodologies resolve discrepancies in biological activity data among structurally similar analogs?

Methodological Answer:
Contradictions in activity data (e.g., antimicrobial vs. antitumor efficacy) require systematic analysis:

Structural comparison : Map substituent effects using X-ray crystallography or computational modeling (e.g., docking studies to assess binding affinity variations) .

Biological assays : Conduct parallel assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to eliminate experimental variability .

ADMET profiling : Compare solubility, logP, and metabolic stability to identify pharmacokinetic factors affecting efficacy .

Example : Clinafloxacin (7-(3-aminopyrrolidin-1-yl)-8-chloro derivative) shows enhanced gram-negative activity due to improved membrane penetration, while modifications at the 1-position (e.g., cyclopropyl) alter DNA gyrase binding kinetics .

Advanced: How can in silico tools optimize the development of 1,8-naphthyridine-based therapeutics?

Methodological Answer:

  • Molecular docking : Predict binding modes to targets like DNA gyrase (e.g., using AutoDock Vina) to prioritize analogs with strong hydrogen bonding to Ser84 or Glu88 residues .
  • ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s Rule of Five) and blood-brain barrier permeability .
  • PASS analysis : Predict biological activity spectra (e.g., antitumor vs. antimicrobial) based on structural motifs .

Case Study : Tosufloxacin derivatives with 3-((methylamino)methyl)-pyrrolidinyl groups showed improved solubility (logP < 2) and reduced hepatotoxicity risks in silico, guiding synthesis priorities .

Basic: What parameters optimize reaction conditions for synthesizing 1,8-naphthyridine-3-carboxylic acid esters?

Methodological Answer:

  • Temperature : Higher temperatures (80–130°C) improve yields in substitution reactions (e.g., 75% yield at 80°C for piperazine coupling) .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, while ethanol/water mixtures facilitate precipitation .
  • Catalysts : CuCl accelerates diazotization in chlorination reactions .

Advanced: How can SAR studies enhance the antitumor efficacy of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Core modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 6-position increases intercalation with DNA .
  • Side-chain optimization : Bulky substituents at the 1-position (e.g., cyclopropyl) reduce off-target effects, while hydrophilic groups at the 7-position improve solubility .
  • Hybrid analogs : Conjugating with quinoline (e.g., 7-(4-quinolin-2-ylpiperazin-1-yl)) enhances topoisomerase II inhibition .

Q. Table 2: Antitumor Activity of Selected Derivatives

CompoundIC₅₀ (μM) vs. MCF7Key SubstituentsReference
8a (chlorophenyl)0.834-Chloro-phenyl, CN
Tosufloxacin analog1.23-Aminopyrrolidinyl

Basic: Which chromatographic techniques assess purity during synthesis?

Methodological Answer:

  • TLC : Use silica gel G plates with CHCl₃:MeOH (4:1) to monitor reaction progress; Rf values help identify intermediates .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity post-synthesis .

Advanced: How to elucidate the mechanism of action against bacterial DNA gyrase?

Methodological Answer:

Enzymatic assays : Measure inhibition of supercoiling activity using plasmid DNA and ATP-dependent gyrase .

Resistance studies : Compare MIC values against gyrase-mutant vs. wild-type bacterial strains .

Fluorescence quenching : Monitor binding affinity via changes in tryptophan fluorescence of gyrase subunits .

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